

An In-depth Technical Guide to Desmethyl-VS-5584: Chemical Structure and Synthesis

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Compound of Interest		
Compound Name:	Desmethyl-VS-5584	
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Abstract

This technical guide provides a comprehensive overview of **Desmethyl-VS-5584**, a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. This document details the chemical structure, proposes a viable synthetic route, presents key quantitative bioactivity data, and outlines detailed experimental protocols for assessing its biological effects. Additionally, a visual representation of the targeted signaling pathway is provided to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties

Desmethyl-VS-5584 is a close structural analog of VS-5584, lacking the methyl group at the 8-position of the purine ring. Its systematic IUPAC name is 5-[9-(1-Methylethyl)-2-(4-morpholinyl)-9H-purin-6-yl]-2-pyrimidinamine.

Chemical Structure:



Table 1: Physicochemical Properties of Desmethyl-VS-5584

Property	Value	Reference
Molecular Formula	C16H20N8O	[1]
Molecular Weight	340.39 g/mol	[1]
CAS Number	1246535-95-4	[1]
SMILES	Nc1ncc(c2c3ncn(C(C)C)c3nc(N3CCOCC3)n2)cn1	[1]
Appearance	White to off-white solid	Commercially available
Solubility	Soluble in DMSO	[2]

Proposed Synthesis

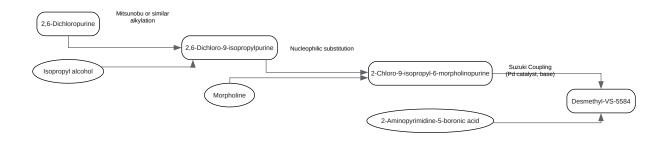
A detailed, peer-reviewed synthesis of **Desmethyl-VS-5584** is not readily available in the public domain. However, based on the synthesis of its parent compound, VS-5584, as alluded to in patent literature (WO2010114484), and general synthetic methodologies for purine derivatives, a plausible synthetic route is proposed below.

The synthesis likely commences from a suitable purine precursor, such as 2,6-dichloro-9-isopropylpurine. This intermediate can be synthesized from 2,6-dichloropurine and isopropyl



alcohol[2]. The subsequent steps would involve sequential nucleophilic aromatic substitution and a cross-coupling reaction.

Proposed Synthetic Scheme:



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Caption: Proposed synthesis of **Desmethyl-VS-5584**.

Step 1: Synthesis of 2,6-Dichloro-9-isopropylpurine 2,6-Dichloropurine is alkylated with isopropyl alcohol, likely under Mitsunobu conditions or another suitable N-alkylation method, to yield 2,6-dichloro-9-isopropylpurine[2].

Step 2: Synthesis of 2-Chloro-9-isopropyl-6-morpholinopurine The more reactive chlorine atom at the C6 position of the purine ring is displaced by morpholine through a nucleophilic aromatic substitution reaction.

Step 3: Suzuki-Miyaura Cross-Coupling The final step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the 2-chloro-9-isopropyl-6-morpholinopurine intermediate and 2-aminopyrimidine-5-boronic acid or a suitable boronate ester. This reaction selectively forms the C-C bond between the purine and pyrimidine rings to afford **Desmethyl-VS-5584**[3][4].

Quantitative Bioactivity Data



As a close analog of VS-5584, **Desmethyl-VS-5584** is expected to exhibit a similar inhibitory profile against PI3K isoforms and mTOR. The following table summarizes the known inhibitory concentrations (IC₅₀) of VS-5584.

Table 2: In Vitro Inhibitory Activity of VS-5584

Target	IC ₅₀ (nM)	Reference
ΡΙ3Κα	16	[5][6][7]
РІЗКβ	68	[5][6][7]
РІЗКу	25	[5][6][7]
ΡΙ3Κδ	42	[5][6][7]
mTOR	37	[5][6][7]

Table 3: Cellular Activity of VS-5584

Cell Line	Assay	IC ₅₀ (nM)	Reference
PC3 (prostate cancer)	p-Akt (S473) inhibition	23	[6]
PC3 (prostate cancer)	p-Akt (T308) inhibition	15	[6]
PC3 (prostate cancer)	p-S6 (S240/244) inhibition	20	[6]
H929 (multiple myeloma)	Proliferation	48	[6]

Experimental Protocols Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the effect of **Desmethyl-VS-5584** on cancer cell viability and proliferation[8][9].

Materials:

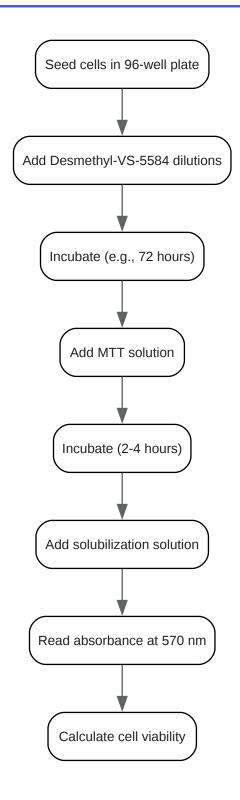


- Cancer cell line of interest (e.g., PC3, A375)
- Complete cell culture medium
- 96-well flat-bottom plates
- **Desmethyl-VS-5584** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium and incubate overnight.
- Prepare serial dilutions of **Desmethyl-VS-5584** in culture medium.
- Remove the medium from the wells and add 100 μL of the diluted compound or vehicle control (DMSO).
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
- Add 100 μL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.





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Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis of PI3K/mTOR Pathway Inhibition



This protocol is used to determine the effect of **Desmethyl-VS-5584** on the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as Akt and S6 ribosomal protein[10][11].

Materials:

- Cancer cell line of interest
- · 6-well plates
- **Desmethyl-VS-5584** stock solution (in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 (Ser240/244), anti-S6, anti-GAPDH)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with various concentrations of **Desmethyl-VS-5584** or vehicle control for a specified time (e.g., 3 hours).
- Wash cells with ice-cold PBS and lyse with lysis buffer.

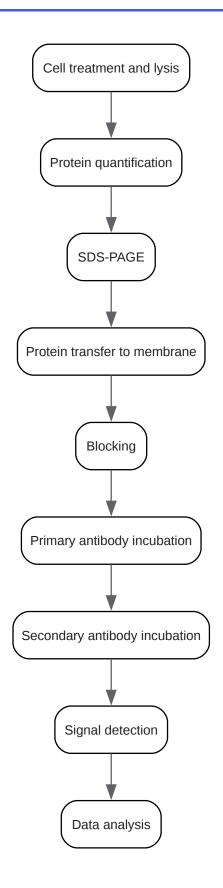
Foundational & Exploratory





- Determine protein concentration of the lysates.
- Denature equal amounts of protein by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane and detect the signal using an ECL substrate.
- Image the blot and perform densitometry analysis to quantify protein phosphorylation levels relative to total protein and a loading control (e.g., GAPDH).





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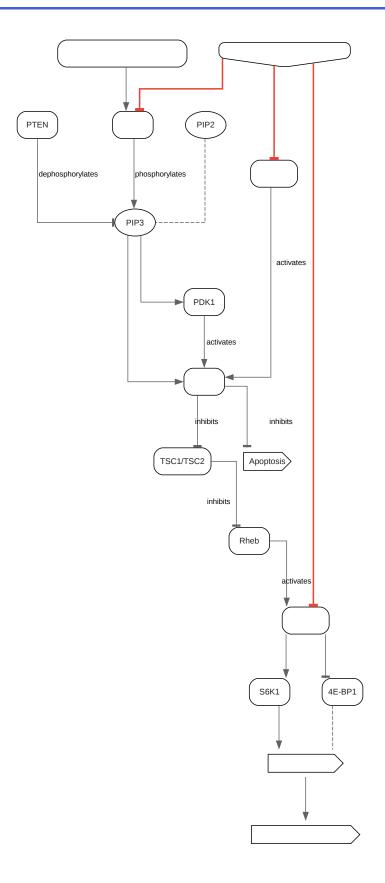
Caption: General workflow for Western blot analysis.



PI3K/Akt/mTOR Signaling Pathway

Desmethyl-VS-5584 targets the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many types of cancer.





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Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by **Desmethyl-VS-5584**.

Conclusion

Desmethyl-VS-5584 is a potent dual PI3K/mTOR inhibitor with significant potential for cancer therapy. This guide provides essential information on its chemical properties, a proposed synthetic route, and its biological activity. The detailed experimental protocols and the signaling pathway diagram offer valuable resources for researchers investigating this compound and its therapeutic applications. Further studies are warranted to fully elucidate its preclinical and clinical efficacy.

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